N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Overview
Description
N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, triazolo, and pyridazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Scientific Research Applications
N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as thiophene derivatives and triazolo[4,3-b]pyridazine. These intermediates are then coupled through various reactions, including nucleophilic substitution and amide bond formation.
Thiophene Derivative Preparation: Thiophene derivatives can be synthesized through the reaction of thiophene with appropriate alkylating agents under controlled conditions.
Triazolo[4,3-b]pyridazine Synthesis: This involves the cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids.
Coupling Reactions: The final step involves coupling the thiophene derivative with the triazolo[4,3-b]pyridazine intermediate using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo[4,3-b]pyridazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro-triazolo[4,3-b]pyridazine derivatives.
Substitution: Halogenated or azido derivatives of the parent compound.
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and dorzolamide contain thiophene rings and exhibit similar biological activities.
Triazolo[4,3-b]pyridazine Derivatives: Compounds with similar triazolo[4,3-b]pyridazine structures are explored for their pharmacological properties.
Uniqueness
N-[2-(thiophen-2-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is unique due to its specific combination of heterocyclic structures, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6OS/c19-18(20,21)17-24-23-14-5-6-15(25-27(14)17)26-9-1-3-12(11-26)16(28)22-8-7-13-4-2-10-29-13/h2,4-6,10,12H,1,3,7-9,11H2,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVADNKLLTUGOGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NCCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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